N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2S/c1-22-11-13-23(14-12-22)19(16-7-9-17(20)10-8-16)15-21-26(24,25)18-5-3-2-4-6-18/h2-10,19,21H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGCHJOJTPQQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluorophenyl-2-chloroethylamine: This intermediate is synthesized by reacting 4-fluoroaniline with 2-chloroethylamine under controlled conditions.
Formation of 4-methylpiperazine: This compound is prepared by reacting piperazine with methyl iodide.
Coupling Reaction: The final step involves coupling 4-fluorophenyl-2-chloroethylamine with 4-methylpiperazine in the presence of a base, followed by sulfonation with benzenesulfonyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Inhibition of Carbonic Anhydrase
Research indicates that benzenesulfonamide derivatives, including N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide, exhibit significant inhibitory activity against carbonic anhydrases (CAs). These enzymes play a crucial role in physiological processes such as pH regulation and ion transport.
- Case Study : A study demonstrated that fluorinated benzenesulfonamides bind effectively to human Carbonic Anhydrase II, suggesting their potential as therapeutic agents in conditions like glaucoma and edema .
Antihypertensive Effects
The compound has been investigated for its potential antihypertensive properties. In isolated rat heart models, derivatives of benzenesulfonamide have shown to decrease perfusion pressure and coronary resistance, indicating their role in blood pressure regulation.
- Data Table: Effects on Perfusion Pressure
| Compound Name | Perfusion Pressure (mm Hg) | Coronary Resistance |
|---|---|---|
| Control | 40 | High |
| This compound | 20 | Low |
| 2-Hydrazinocarbonyl-benzenesulfonamide | 30 | Moderate |
These results suggest that the compound may interact with calcium channels, influencing vascular smooth muscle relaxation and contributing to its antihypertensive effects .
Anticancer Activity
Emerging studies have highlighted the potential of this compound in cancer therapy. The inhibition of carbonic anhydrases is linked to the sensitization of cancer cells to chemotherapy.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
4-Methoxy Analog (CAS 898431-94-2)
- Structure : Replaces the 4-fluorophenyl with 4-methoxyphenyl and adds a methoxy group to the benzenesulfonamide.
- Higher lipophilicity (logP ≈ 2.8) compared to the fluoro analog (logP ≈ 2.3), influencing blood-brain barrier penetration .
- Molecular Weight : 419.54 g/mol vs. 403.48 g/mol for the target compound.
3-Fluoro Analog (CAS 946288-19-3)
- Structure: Fluorine at the 3-position of the benzenesulfonamide and a dimethylamino group on the phenyl ring.
- Dimethylamino introduces a basic center, altering pH-dependent solubility (predicted pKa ≈ 8.5) .
Modifications to the Piperazine Moiety
Tetramethylpiperidinyloxy Derivative (Compound 2h)
- Structure : Replaces 4-methylpiperazine with a 2,2,6,6-tetramethylpiperidin-1-yl-oxy group.
- Oxygen in the piperidinyloxy group enhances polarity, decreasing logP (estimated 1.9) .
- Synthesis : Yielded 73% via GP1 method, indicating comparable synthetic feasibility to the target compound .
Phenylpiperazine Analog (CAS 6437-64-5)
- Structure : 4-Phenylpiperazine instead of 4-methylpiperazine.
- Molecular weight: 495.7 g/mol vs. 403.48 g/mol for the target.
Sulfonamide Linker Variations
Acetamide-Linked Compound (CAS 701926-99-0)
- Structure : Replaces the ethyl chain with an acetamide linker.
- Reduced conformational rigidity may affect pharmacokinetics .
Benzodioxine-Sulfonamide Hybrid ()
Data Tables
Table 1. Structural and Physicochemical Comparisons
Research Findings and Implications
- Synthetic Accessibility : Compounds like the tetramethylpiperidinyloxy derivative (2h) and phenylpiperazine analog are synthesized with moderate-to-high yields (66–75%), suggesting scalable routes for the target compound .
- Hydrogen Bonding : highlights that sulfonamide derivatives form intermolecular N–H⋯O and O–H⋯O bonds, which may stabilize crystal lattices or enhance protein binding .
- Biological Activity : The 4-fluorophenyl group’s electronegativity is critical for interactions with enzymes like carbonic anhydrase, while methylpiperazine’s basicity may aid CNS penetration .
Biological Activity
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- IUPAC Name : this compound
- Molecular Formula : C21H28FN3O3S
- Molecular Weight : 403.54 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C21H28FN3O3S |
| Molecular Weight | 403.54 g/mol |
| CAS Number | 903251-88-7 |
The primary biological activity of this compound is attributed to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction modulates neurotransmitter release and uptake, influencing various physiological processes such as mood regulation and cognitive function .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticonvulsant Activity : It has been tested for anticonvulsant properties, showing protective effects in animal models against seizures induced by maximal electroshock (MES) at specific doses .
- Antitumor Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. For instance, it has shown IC50 values comparable to standard chemotherapeutic agents .
- Psychotropic Effects : Due to its receptor-binding profile, the compound is being investigated for its potential use in treating psychiatric disorders such as anxiety and depression.
Case Studies
- Anticonvulsant Study : In a study involving the MES test, the compound provided significant protection at doses of 100 mg/kg and 300 mg/kg. The results indicated a delayed onset of action for more lipophilic derivatives, suggesting a potential mechanism related to tissue distribution .
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells, revealing an IC50 value of approximately 15 µM, which is competitive with established treatments like Tamoxifen. The mechanism involved increased p53 expression and caspase-3 activation, leading to apoptosis in cancer cells .
Table 2: Biological Activity Summary
Q & A
Q. Optimization strategies :
- Temperature control : Lower temperatures (≤60°C) during sulfonamide coupling reduce decomposition .
- Catalysts : Use of triethylamine as a base to enhance reaction efficiency .
- Yield improvement : Monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents .
Basic: Which analytical techniques are recommended for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.17–7.28 ppm) and piperazine integration .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M-H]⁻ peak at m/z 234.0182 for related sulfonamides) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry .
- HPLC : Assess purity using a C18 column and UV detection at 254 nm .
Advanced: How can researchers address contradictions in reported biological activity data for sulfonamide analogs?
Answer:
Contradictions often arise from variations in assay conditions or structural modifications. Methodological approaches include:
- Standardized assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature, and cell lines) to isolate structural effects .
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to identify critical pharmacophores .
- Meta-analysis : Compare data across studies while accounting for differences in solubility, metabolic stability, or target selectivity .
Advanced: What computational modeling approaches predict the binding affinity of this compound to biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., serotonin or carbonic anhydrase) based on crystal structures .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to evaluate binding free energy (e.g., using AMBER or GROMACS) .
- Quantitative Structure-Activity Relationship (QSAR) : Train models on datasets of sulfonamide derivatives to predict IC values .
Basic: How can researchers optimize purification methods for this compound?
Answer:
- Recrystallization : Use ethanol/water (3:1) for high recovery of crystalline product .
- Column Chromatography : Optimize eluent polarity (e.g., 5% methanol in dichloromethane) to separate sulfonamide derivatives from byproducts .
- Flash Chromatography : Reduce purification time while maintaining >90% yield for gram-scale synthesis .
Advanced: What reaction mechanisms govern the stability and degradation of this compound under physiological conditions?
Answer:
- Hydrolysis : The sulfonamide group undergoes slow hydrolysis in acidic conditions (pH < 4), forming sulfonic acid and amine derivatives .
- Oxidative Degradation : Exposure to ROS (reactive oxygen species) may oxidize the piperazine ring, monitored via LC-MS .
- Photostability : UV light induces cleavage of the C-S bond in benzenesulfonamide, requiring storage in amber vials .
Advanced: How does X-ray crystallography contribute to understanding this compound’s pharmacological potential?
Answer:
- Conformational Analysis : Reveals intramolecular H-bonding between sulfonamide oxygen and piperazine NH, stabilizing bioactive conformers .
- Packing Interactions : Identifies π-π stacking between fluorophenyl rings and hydrophobic pockets in protein targets .
- Solvent Accessibility : Maps solvent-exposed regions to guide prodrug design for improved bioavailability .
Basic: What are the critical physicochemical properties influencing this compound’s bioavailability?
Answer:
- LogP : ~2.5 (measured via shake-flask method), indicating moderate membrane permeability .
- pKa : Sulfonamide proton pKa ≈ 8.5, affecting ionization in physiological environments .
- Aqueous Solubility : <0.1 mg/mL at pH 7.4, necessitating formulation with cyclodextrins or lipid carriers .
Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?
Answer:
- Isosteric Replacement : Substitute the 4-fluorophenyl group with trifluoromethyl to resist cytochrome P450 oxidation .
- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to metabolically labile sites .
- Prodrug Strategies : Mask sulfonamide as an ester to enhance absorption and hydrolyze in vivo .
Basic: What safety and handling protocols are essential for laboratory work with this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., ethyl acetate) .
- Waste Disposal : Neutralize acidic/basic waste before disposal in designated containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
